果糖基氨基酸

描述

Synthesis Analysis

Fructosazine and its derivatives, including 2,5-deoxyfructosazine, are synthesized through various chemical processes. One notable method involves the self-condensation of glucosamine with vinylphenyl boronic acid, used as a catalyst and covalent monomer. This process yields water-compatible molecularly imprinted polymers (MIPs) for fructosazine, facilitating its quantification in natural samples such as plant or food extracts (Henry et al., 2012).

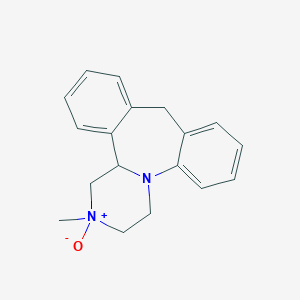

Molecular Structure Analysis

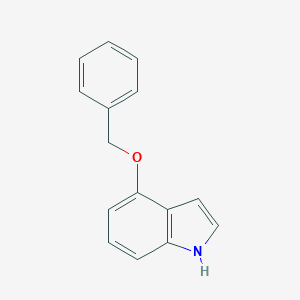

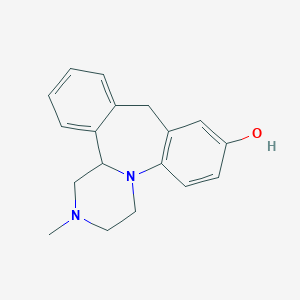

The molecular structure of fructosazine, characterized by its polyhydroxyalkylpyrazine framework, plays a crucial role in its biological activity and interaction with microbial cells. Detailed structural analysis is essential to understand how fructosazine permeabilizes bacterial membranes and exerts its antimicrobial effects by damaging membrane integrity and fragmenting DNA (Bhattacherjee et al., 2016).

Chemical Reactions and Properties

Fructosazine undergoes specific chemical reactions based on its structural properties. For instance, its antimicrobial mechanism involves the generation of singlet oxygen (1O2), which contributes to the damage of bacterial DNA and cell membrane integrity. This reactivity highlights fructosazine's potential in applications requiring antimicrobial properties (Bhattacherjee et al., 2016).

Physical Properties Analysis

The physical properties of fructosazine, such as solubility, crystallinity, and thermal behavior, are influenced by its molecular structure. These properties are critical for its application in various industries, including food and tobacco, where fructosazine enhances flavor notes in products like cigarettes and reconstituted tobacco (Li Gui-rong et al., 2006).

Chemical Properties Analysis

Fructosazine's chemical properties, including its reactivity with other substances and stability under different conditions, are pivotal for its practical applications. The compound's ability to undergo specific reactions under controlled conditions makes it valuable for synthesizing targeted molecules and polymers with desired functionalities (Henry et al., 2012).

科学研究应用

免疫调节:果糖基氨基酸衍生物,特别是 2,5-脱氧果糖基氨基酸,是 T 细胞白细胞介素-2 产生的有效抑制剂,使其成为新型的免疫调节剂 (Zhu 等人,2007)。

药理学潜力:它在传统中药中的潜力已被发现,表明其在药理学研究中的相关性 (Fan 等人,2012)。

食品科学:在葡萄糖胺焦糖溶液中发现的果糖基氨基酸-有机酸可能作为配制食品系统中的调味剂和抗菌剂,提供双重功能 (Hrynets 等人,2016)。

糖尿病监测:它与 HbA1c 和葡萄糖水平密切相关,使其成为临床和流行病学研究中高血糖和葡萄糖控制的有用生物标志物 (Malmström 等人,2014)。

糖尿病管理:果糖基氨基酸被广泛用作糖尿病监测和控制中的血糖标志物,尤其是在 HbA1c 测量不可靠的患者中 (Chen 等人,2016)。

抗菌特性:它通过使细胞膜透性化、破坏膜完整性和片段化 DNA 来发挥抗菌作用,表明在对抗微生物感染中发挥作用 (Bhattacherjee 等人,2016)。

基因组研究:果糖基氨基酸衍生物表现出 DNA 链断裂活性,受 Cu2+ 刺激,表明在遗传学研究和基因组医学中具有潜在应用 (Sumoto 等人,1991)。

增强杀菌效果:与 UV-B 辐射相结合时,果糖基氨基酸增强了对大肠杆菌菌株的杀菌作用,表明在卫生和医疗消毒中的应用 (Bhattacherjee 等人,2019)。

转运机制:了解果糖基氨基酸在人肠道细胞中的转运可以为药物递送和吸收研究提供信息,表明其在生物医学研究中的作用 (Bhattacherjee 等人,2017)。

安全和危害

Fructosazine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Fructosazine has been reported to have antimicrobial activity, which suggests potential applications in the medical field . Additionally, an efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst has been reported, which could have implications for the large-scale production of Fructosazine .

属性

IUPAC Name |

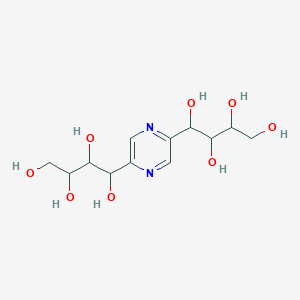

(1R,2S,3R)-1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQIVOYGNUVEB-PAUJSFGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157227 | |

| Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

CAS RN |

13185-73-4 | |

| Record name | Fructosazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13185-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)